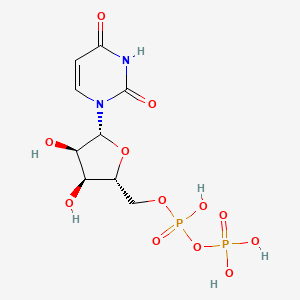

Uridine-5'-diphosphate

Overview

Description

Uridine-5’-Diphosphate is a nucleotide diphosphate that plays a crucial role in various biochemical processes. It is an ester of pyrophosphoric acid with the nucleoside uridine, consisting of a pyrophosphate group, the pentose sugar ribose, and the nucleobase uracil . This compound is essential in glycogenesis, where it acts as a precursor for glycogen synthesis in the liver and muscles .

Mechanism of Action

Target of Action

Uridine-5’-diphosphate (UDP) interacts with a variety of targets, including enzymes and receptors, to perform its functions . Some of the primary targets include:

- This enzyme is found in Escherichia coli and plays a role in bacterial cell wall synthesis . This enzyme is found in humans and is involved in the synthesis of ABO blood group antigens . This enzyme is also found in Escherichia coli and is involved in the metabolism of galactose . This receptor is found in humans and is involved in the regulation of immune responses .

Mode of Action

Uridine-5’-diphosphate interacts with its targets to bring about changes in cellular processes. For example, it serves as a ligand for P2Y receptors, promoting chemotaxis and chemokinesis in microglial cells in response to neuronal damage . It also acts as a substrate for various enzymes, participating in reactions that lead to the synthesis or degradation of other molecules .

Biochemical Pathways

Uridine-5’-diphosphate is involved in several biochemical pathways:

- UDP is an important factor in glycogenesis. Before glucose can be stored as glycogen in the liver and muscles, the enzyme UDP-glucose pyrophosphorylase forms a UDP-glucose unit by combining glucose 1-phosphate with uridine triphosphate . UDP catalyzes the conversion of UDP-galactose (UDP-Gal) to UDP-glucose (UDP-Glc) through a mechanism involving the transient reduction of NAD . Dihydroorotate is oxidized to orotate by the enzyme dihydroorotate dehydrogenase. Orotate is then converted to orotidine-5’-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase (OPRT). OMP is then decarboxylated to uridine-5’-monophosphate (UMP) by the enzyme OMP decarboxylase .

Pharmacokinetics

It is known that uridine-5’-diphosphate is produced endogenously and participates in various metabolic processes .

Result of Action

The action of Uridine-5’-diphosphate results in various molecular and cellular effects. For instance, it promotes chemotaxis and chemokinesis in microglial cells in response to neuronal damage . It also serves as a precursor of glycogen and can be metabolized into UDPgalactose and UDPglucuronic acid, which can then be incorporated into polysaccharides as galactose and glucuronic acid .

Action Environment

The action of Uridine-5’-diphosphate can be influenced by various environmental factors. For example, the activity of the enzymes it interacts with can be affected by factors such as pH, temperature, and the presence of other molecules. Additionally, the concentration of Uridine-5’-diphosphate in the cell can be influenced by the availability of substrates and cofactors needed for its synthesis .

Biochemical Analysis

Biochemical Properties

Uridine-5’-diphosphate is involved in several biochemical reactions, particularly in the synthesis of glycogen. It interacts with enzymes such as UDP-glucose pyrophosphorylase, which catalyzes the formation of UDP-glucose from glucose-1-phosphate and uridine triphosphate . This reaction is a key step in glycogenesis, where UDP-glucose serves as a glucose donor for the elongation of glycogen chains by glycogen synthase . Additionally, uridine-5’-diphosphate is a precursor for the synthesis of other nucleotide sugars, including UDP-galactose and UDP-glucuronic acid, which are incorporated into polysaccharides and glycosphingolipids .

Cellular Effects

Uridine-5’-diphosphate influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It is known to enhance neurite outgrowth and synaptic protein levels in neuronal cells, promoting brain cell growth and regeneration . In addition, uridine-5’-diphosphate plays a role in the activation of purinergic receptors, such as P2Y14, which are involved in the regulation of immune responses and inflammation . This compound also affects mitochondrial function by activating ATP-dependent potassium channels, contributing to cellular energy homeostasis .

Molecular Mechanism

At the molecular level, uridine-5’-diphosphate exerts its effects through various binding interactions and enzymatic activities. It acts as a substrate for glycosyltransferases, which transfer sugar moieties to target molecules, facilitating the synthesis of glycoconjugates . Uridine-5’-diphosphate also interacts with enzymes involved in the metabolism of nucleotide sugars, such as UDP-glucose 4-epimerase, which converts UDP-glucose to UDP-galactose . These interactions are crucial for maintaining cellular functions and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of uridine-5’-diphosphate can vary over time. Studies have shown that this compound is relatively stable under physiological conditions, but its activity can be influenced by factors such as temperature and pH . Long-term exposure to uridine-5’-diphosphate has been observed to enhance cognitive function and synaptic plasticity in animal models, indicating its potential for neuroprotective effects

Dosage Effects in Animal Models

The effects of uridine-5’-diphosphate vary with different dosages in animal models. Low to moderate doses have been shown to improve cognitive function and reduce inflammation, while high doses may lead to adverse effects such as toxicity and metabolic imbalances . In a rotenone-induced model of Parkinson’s disease, uridine-5’-diphosphate was able to dose-dependently decrease behavioral disorders and prevent neuronal death . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Uridine-5’-diphosphate is involved in several metabolic pathways, including glycogenesis and the synthesis of nucleotide sugars. It serves as a precursor for the formation of UDP-glucose, which is further metabolized into UDP-galactose and UDP-glucuronic acid . These nucleotide sugars are essential for the biosynthesis of glycoproteins, glycolipids, and polysaccharides, contributing to various cellular functions and structural integrity . The enzyme UDP-glucose dehydrogenase catalyzes the oxidation of UDP-glucose to UDP-glucuronic acid, a key step in the production of glycosaminoglycans and other glycoconjugates .

Transport and Distribution

Uridine-5’-diphosphate is transported and distributed within cells and tissues through specific transporters and binding proteins. It is actively transported into the lumen of the Golgi cisternae, where it is utilized for polysaccharide biosynthesis . Additionally, uridine-5’-diphosphate glycosyltransferases, which are located in the microsomal fraction of various tissues, play a crucial role in its distribution and localization . These transport mechanisms ensure the availability of uridine-5’-diphosphate for various cellular processes.

Subcellular Localization

The subcellular localization of uridine-5’-diphosphate is primarily within the endoplasmic reticulum and Golgi apparatus. In the endoplasmic reticulum, it is involved in the synthesis of glycoproteins and glycolipids, while in the Golgi apparatus, it participates in the modification and sorting of these molecules . The association of uridine-5’-diphosphate with specific subcellular compartments is essential for its function in cellular metabolism and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Uridine-5’-Diphosphate can be synthesized through enzymatic methods involving uridine, sodium dihydrogen phosphate, glucose, and magnesium sulfate . The process typically involves fermentation using yeast, such as Saccharomyces cerevisiae .

Industrial Production Methods: Industrial production of Uridine-5’-Diphosphate often employs microbial fermentation techniques. For instance, a method involving the use of whole cells expressing hyperthermophilic enzymes has been developed to produce Uridine-5’-Diphosphate from starch . This approach is cost-effective and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Uridine-5’-Diphosphate undergoes various biochemical reactions, including:

Oxidation: It can be oxidized to form Uridine-5’-Diphosphate-glucuronic acid.

Glycosylation: It acts as a donor substrate in glycosylation reactions, transferring glycosyl groups to acceptor molecules.

Common Reagents and Conditions:

Oxidation: Utilizes enzymes such as UDP-glucose 6-dehydrogenase with nicotinamide adenine dinucleotide as a cofactor.

Glycosylation: Involves glycosyltransferases like uridine diphosphate glucosyltransferase.

Major Products:

Uridine-5’-Diphosphate-glucuronic acid: Formed through oxidation.

Glycosides: Produced via glycosylation reactions.

Scientific Research Applications

Uridine-5’-Diphosphate has diverse applications in scientific research:

Chemistry: Used in the synthesis of complex carbohydrates and glycoconjugates.

Biology: Plays a role in nucleotide metabolism and cell signaling.

Medicine: Investigated for its potential in cancer treatment and metabolic disorders.

Industry: Utilized in the production of bioactive compounds and pharmaceuticals.

Comparison with Similar Compounds

Uridine-5’-Diphosphate-glucose: A precursor in glycogen synthesis and glycosylation reactions.

Uridine-5’-Diphosphate-glucuronic acid: Involved in detoxification processes and the synthesis of glycosaminoglycans.

Uniqueness: Uridine-5’-Diphosphate is unique due to its dual role in both glycogenesis and glycosylation, making it a versatile compound in biochemical pathways .

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O12P2/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCTYIAWTASOJW-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018933 | |

| Record name | Uridine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Uridine 5'-diphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58-98-0 | |

| Record name | Uridine diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine-5'-Diphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03435 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uridine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine 5'-(trihydrogen diphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URIDINE 5'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G0F599A1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uridine 5'-diphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1205228.png)

![(7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1205232.png)